![molecular formula C14H14N2OS2 B2441058 (E)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 476307-93-4](/img/structure/B2441058.png)
(E)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
“(E)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide” is a compound that has been studied for its potential in inhibiting certain kinases. It is a part of a series of “tetrahydrobenzo[d]thiazoles” that were synthesized . This compound has shown significant dual kinase inhibitory activity .
Synthesis Analysis
The compound was designed as a novel lead from Hit15, which was identified in silico as a dual kinase inhibitor against CK2 and GSK3β . The structural analogs of the lead were designed and confirmed by pharmacophore mapping and molecular docking .Molecular Structure Analysis
The compound is a part of a series of "tetrahydrobenzo[d]thiazoles" . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .Chemical Reactions Analysis
The compound has shown the highest dual kinase inhibitory activity at a concentration of 1.9 μM against CK2 and 0.67 μM against GSK3β . This suggests that it can effectively inhibit these kinases, which are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner .Scientific Research Applications
Acrylamide Research Applications
Chemistry and Biochemistry
Acrylamides, like the one , are extensively studied for their industrial applications, toxicological effects, and presence in foods processed at high temperatures. The compound's structural relatives are used in polyacrylamide synthesis, with applications ranging from soil conditioning to wastewater treatment and as a support medium in protein electrophoresis (Friedman, 2003). Understanding the chemistry, biochemistry, and safety of acrylamides is crucial for mitigating their potential health impacts and optimizing their industrial uses.
Mitigation Strategies
Research on acrylamides has led to the development of strategies aimed at reducing their levels in food products, thereby minimizing exposure and potential toxic effects. These strategies include altering food processing conditions and employing specific additives that can inhibit acrylamide formation (Friedman & Levin, 2008). Such research is critical for improving food safety without compromising on quality or consumer acceptance.
Mechanism of Action
properties
IUPAC Name |
(E)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS2/c17-13(8-7-10-4-3-9-18-10)16-14-15-11-5-1-2-6-12(11)19-14/h3-4,7-9H,1-2,5-6H2,(H,15,16,17)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXIRAVQDMNAFE-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide |
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